molecular formula C8H6FNO2S B1297091 [(2-Fluorophenyl)sulfonyl]acetonitrile CAS No. 59849-52-4

[(2-Fluorophenyl)sulfonyl]acetonitrile

Cat. No. B1297091
CAS RN: 59849-52-4
M. Wt: 199.2 g/mol
InChI Key: JTMDWESWXCJUHR-UHFFFAOYSA-N
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Description

“[(2-Fluorophenyl)sulfonyl]acetonitrile” is an organic compound with the chemical formula C8H6FNO2S . It is a yellowish crystalline solid . Its molecular weight is 197.2 g/mol .


Molecular Structure Analysis

The molecular formula of “[(2-Fluorophenyl)sulfonyl]acetonitrile” is C8H6FNO2S . The average mass is 199.202 Da and the monoisotopic mass is 199.010330 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 399.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.0±3.0 kJ/mol, and the flash point is 195.4±27.9 °C . The index of refraction is 1.530, and the molar refractivity is 44.9±0.4 cm3 . The compound has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Electrochemical Polymerization and Characterization

[(2-Fluorophenyl)sulfonyl]acetonitrile is used in the electrochemical oxidation of specific thiophenes, leading to the formation of electroactive polymers. These polymers exhibit unique properties like slower ion insertion kinetics and are used in studying the doping processes in different electrolytes (Naudin et al., 2002).

Nucleophilic Fluorination Reactions

This compound has applications in nucleophilic fluorination reactions, especially when starting from aqueous fluoride ion solutions. These processes are pivotal in synthesizing a variety of substrates, including alkyl halides and electron-deficient aromatic compounds (Zhao & Gabbaï, 2011).

Electrochemical Method to Vinyl Fluorides

In electrochemical research, [(2-Fluorophenyl)sulfonyl]acetonitrile is instrumental in the cathodic elimination of certain phenyl sulphones in acetonitrile, which is a critical step in the formation of arylethylenes and fluorinated ethylenes (Kunugi et al., 1993).

Performance Evaluation in Electrochemical Capacitors

The derivatives of [(2-Fluorophenyl)sulfonyl]acetonitrile are used as active materials in electrochemical capacitors. Studies have shown these materials to have significant energy and power densities, highlighting their potential in high-performance energy storage applications (Ferraris et al., 1998).

Silver-Catalyzed Cyclization Reactions

This compound plays a role in silver-catalyzed cyclization reactions of sulfonyl allenes, leading to the formation of various cyclic compounds. Such reactions are significant in the synthesis of complex organic molecules (Tata & Harmata, 2016).

Synthesis of Diarylethene Derivatives

In the field of photochemistry, [(2-Fluorophenyl)sulfonyl]acetonitrile derivatives are used in the synthesis of diarylethene derivatives. These compounds show unique fluorescence properties and are studied for their potential applications in optical materials (Takagi et al., 2012).

properties

IUPAC Name

2-(2-fluorophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMDWESWXCJUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344081
Record name [(2-Fluorophenyl)sulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Fluorophenyl)sulfonyl]acetonitrile

CAS RN

59849-52-4
Record name [(2-Fluorophenyl)sulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Ö Kavas, C Altug - Tetrahedron, 2017 - Elsevier
The domino reactions of 2-fluoro benzensulfonyl acetonitrile and α-chloro oximes in the presence of Cs 2 CO 3 in aprotic high boiling point solvents have been achieved to provide …
Number of citations: 4 www.sciencedirect.com

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